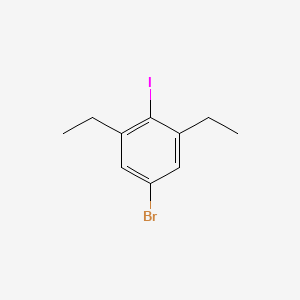

5-Bromo-1,3-diethyl-2-iodobenzene

Vue d'ensemble

Description

5-Bromo-1,3-diethyl-2-iodobenzene is a chemical compound with the molecular formula C10H12BrI . It has a molecular weight of 339.01 and is typically stored in a dark place at room temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki cross-coupling reactions . For instance, 1-bromo-3-chloro-5-iodobenzene can be coupled with arylboronic acids to attach various substituents and tailor the chemical structure .Molecular Structure Analysis

The InChI code for 5-Bromo-1,3-diethyl-2-iodobenzene is 1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-1,3-diethyl-2-iodobenzene has a molecular weight of 339.01 . It is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, at room temperature .Applications De Recherche Scientifique

Organic Synthesis Building Block

5-Bromo-1,3-diethyl-2-iodobenzene: serves as a versatile building block in organic synthesis. Its halogenated structure makes it a suitable candidate for various coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing complex organic molecules for pharmaceuticals and agrochemicals .

Anticorrosion Agent Research

Research into anticorrosion applications has highlighted the potential of halogenated benzene derivatives. The presence of bromine and iodine in 5-Bromo-1,3-diethyl-2-iodobenzene could make it a valuable compound in developing new anticorrosion coatings for metals, especially in harsh industrial environments .

Antimicrobial Activity Studies

The compound’s structure suggests potential for antimicrobial activity. Studies on similar molecules have shown that halogen atoms can enhance the antimicrobial properties, making 5-Bromo-1,3-diethyl-2-iodobenzene a candidate for further research in this field .

Antioxidant Properties Exploration

Halogenated benzene compounds have been explored for their antioxidant properties. The unique placement of bromine and iodine in 5-Bromo-1,3-diethyl-2-iodobenzene may offer a new perspective in the search for more effective antioxidants .

Fluorinated Compound Synthesis

The compound is potentially useful in synthesizing fluorinated derivatives, which are important in the pharmaceutical industry due to their increased stability and lipophilicity. The halogens present in 5-Bromo-1,3-diethyl-2-iodobenzene can facilitate the introduction of fluorine atoms into organic molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-1,3-diethyl-2-iodobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

5-Bromo-1,3-diethyl-2-iodobenzene undergoes electrophilic aromatic substitution reactions . The mechanism involves two steps :

- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that electrophilic aromatic substitution reactions play a crucial role in many biochemical processes, including the metabolism of xenobiotics and the synthesis of various biomolecules .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption

Result of Action

The result of the action of 5-Bromo-1,3-diethyl-2-iodobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, which can have a wide range of biological activities.

Action Environment

The action of 5-Bromo-1,3-diethyl-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the rate of reaction can be influenced by the presence of other substances, the pH of the environment, and the temperature .

Propriétés

IUPAC Name |

5-bromo-1,3-diethyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPKMLZHEDDJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1I)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661522 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942475-12-9 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)